4-Amino-3,5-dinitropyridine
Overview
Description
4-Amino-3,5-dinitropyridine is a heterocyclic compound with the molecular formula C5H4N4O4 It is characterized by the presence of an amino group at the 4-position and nitro groups at the 3- and 5-positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dinitropyridine typically involves the nitration of 4-aminopyridine. The process can be summarized as follows :
Stage 1: 4-aminopyridine is slowly added to sulfuric acid cooled in an ice bath to 0°C.
Stage 2: Fuming nitric acid is added dropwise, maintaining the temperature below 10°C.
Stage 3: The mixture is allowed to warm to room temperature over the course of one hour.
Stage 4: The mixture is heated to 85°C, and additional fuming nitric acid is added slowly.
Stage 5: After 30 minutes, the mixture is cooled to room temperature, neutralized with sodium carbonate, and extracted with ethyl acetate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process with appropriate safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3,5-dinitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Potassium permanganate in liquid ammonia.
Major Products:
Oxidation: 2,4,6-Triamino-3,5-dinitropyridine-1-oxide.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Mono-, di-, and triamino derivatives.
Scientific Research Applications
4-Amino-3,5-dinitropyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds and energetic materials.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of high-energy materials and explosives.
Mechanism of Action
The mechanism of action of 4-Amino-3,5-dinitropyridine involves its interaction with various molecular targets and pathways:
Nucleophilic Substitution: The compound undergoes nucleophilic aromatic substitution reactions, where the amino group can be replaced by other nucleophiles.
Electron-Withdrawing Effects: The nitro groups at the 3- and 5-positions enhance the compound’s reactivity by withdrawing electrons from the pyridine ring.
Comparison with Similar Compounds
4-Amino-2,6-dichloropyridine: Similar in structure but with chlorine atoms instead of nitro groups.
2-Amino-4-methyl-3-nitropyridine: Contains a methyl group and a single nitro group.
2,4,6-Triamino-3,5-dinitropyridine-1-oxide: A more oxidized derivative with additional amino groups.
Properties
IUPAC Name |
3,5-dinitropyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O4/c6-5-3(8(10)11)1-7-2-4(5)9(12)13/h1-2H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUQRKITTGSLJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)[N+](=O)[O-])N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297230 | |
Record name | 4-Amino-3,5-dinitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31793-29-0 | |
Record name | 31793-29-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114826 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-3,5-dinitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthetic route used to produce 4-Amino-3,5-dinitropyridine derivatives in these studies?
A1: The research highlights a facile and efficient synthetic route for producing a variety of this compound derivatives. [, ] This method employs a one-step nitration of 2-chloropyridin-4-amine (1) to create the dinitrated product. [] This is followed by nucleophilic substitution reactions with various reagents under mild conditions. [] This approach offers an advantage over previous methods that may have involved harsher conditions or multiple steps.
Q2: What types of substitutions are possible on the this compound scaffold using this method?
A2: The research demonstrates the versatility of this synthetic route by showcasing substitutions at the 2-position of the pyridine ring. Successful examples include incorporating azide, fluoride, ammonia, methylamine, and 4-nitroimidazole. [, ] Notably, the azide derivative can undergo further ring closure to form 7-amino-6-nitro-[1,2,5]oxadiazolo[3,4-b]pyridine-1-oxide. []
Q3: What analytical techniques were used to confirm the structure of the synthesized this compound derivatives?
A3: While the provided abstracts do not explicitly state the analytical techniques used for all derivatives, one paper mentions the use of 1H NMR, IR spectroscopy, and mass spectrometry to characterize the synthesized aminonitropyridines and byproducts. []
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